

## An In-depth Technical Guide to 6-Desamino 6-Chloro Etravirine-13C3

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Compound of Interest		
Compound Name:	6-Desamino 6-Chloro Etravirine-	
	13C3	
Cat. No.:	B565722	Get Quote

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **6-Desamino 6-Chloro Etravirine-13C3**, an isotopically labeled intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Etravirine. This document is intended for researchers, scientists, and drug development professionals.

### **Core Chemical Properties**

6-Desamino 6-Chloro Etravirine, chemically known as 4-((5-Bromo-6-chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile, is a key intermediate in the manufacturing of Etravirine. The 13C3-labeled version is primarily used as an internal standard in pharmacokinetic and metabolic studies.



Property	Value	Reference
Chemical Name	4-((5-Bromo-6-chloro-2-((4- cyanophenyl)amino)pyrimidin- 4-yl)oxy)-3,5- dimethylbenzonitrile-13C3	N/A
Synonyms	6-Desamino 6-Chloro Etravirine-13C3	N/A
Molecular Formula	C1713C3H13BrCIN5O	[1]
Molecular Weight	457.69 g/mol	[1]
CAS Number	1246818-40-5	[1]
Unlabeled CAS	269055-76-7	[1]
Appearance	White to off-white solid	[2]
Purity	Typically ≥98%	N/A
Storage	Store at -20°C for long-term stability	N/A

### **Synthesis and Purification**

The synthesis of **6-Desamino 6-Chloro Etravirine-13C3** involves a multi-step process. The following is a representative experimental protocol based on synthetic routes reported for Etravirine and general isotopic labeling techniques.

# **Experimental Protocol: Synthesis of 6-Desamino 6- Chloro Etravirine**

The synthesis of the unlabeled compound is a prerequisite for understanding the introduction of the isotopic label. A common route is outlined below:

Step 1: Synthesis of 4-((2,6-dichloropyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile

 To a solution of 2,4,6-trichloropyrimidine in a suitable solvent such as dioxane, add 3,5dimethyl-4-hydroxybenzonitrile and a non-nucleophilic base (e.g., N,N-



diisopropylethylamine).

- Heat the reaction mixture, typically at reflux, and monitor the reaction progress by an appropriate analytical technique (e.g., TLC or HPLC).
- Upon completion, the reaction is cooled, and the product is isolated by precipitation or extraction.
- The crude product is purified by recrystallization or column chromatography.

Step 2: Synthesis of 4-((6-chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile

- The product from Step 1 is reacted with 4-aminobenzonitrile in a high-boiling point solvent like N-methyl-2-pyrrolidone (NMP) or subjected to microwave-assisted synthesis to shorten the reaction time.
- The reaction is carried out in the presence of a base.
- The product is isolated by precipitation upon addition of water and purified by washing with a suitable solvent like ethyl acetate.

Step 3: Bromination to yield 4-((5-bromo-6-chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile (6-Desamino 6-Chloro Etravirine)

- The product from Step 2 is dissolved in a suitable solvent (e.g., dichloromethane).
- A brominating agent, such as N-bromosuccinimide (NBS) or bromine, is added portion-wise at a controlled temperature.
- The reaction is monitored until completion.
- The product is isolated by quenching the reaction, followed by extraction and purification.

# Isotopic Labeling Strategy for 6-Desamino 6-Chloro Etravirine-13C3



The introduction of three 13C atoms can be strategically achieved by using a 13C-labeled precursor. A plausible approach involves the use of a 13C-labeled pyrimidine ring.

Proposed Protocol for 13C3 Labeling:

- Synthesis of 13C3-labeled 2,4,6-trichloropyrimidine: This can be achieved through a
  deconstruction-reconstruction strategy of a non-labeled pyrimidine or by synthesis from 13Clabeled precursors. For instance, using [13C]formamidine to cyclize with a suitable threecarbon unit can introduce the label into the pyrimidine ring.
- Following the synthetic route described in section 2.1: The 13C3-labeled 2,4,6-trichloropyrimidine would then be carried through the subsequent reaction steps to yield the final 13C3-labeled 6-Desamino 6-Chloro Etravirine.

### **Purification and Characterization**

Purification of the final compound is typically performed using column chromatography on silica gel followed by recrystallization. The identity and purity of **6-Desamino 6-Chloro Etravirine-13C3** are confirmed by a combination of analytical techniques:

- High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
- Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of the 13C isotopes. The mass spectrum will show a molecular ion peak shifted by +3 m/z units compared to the unlabeled compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the chemical structure. The 13C NMR spectrum will show enhanced signals for the labeled carbon atoms, and 1H-13C coupling patterns can further confirm the position of the labels.

# Mechanism of Action of Parent Compound (Etravirine)

6-Desamino 6-Chloro Etravirine is an intermediate and not a pharmacologically active agent itself. However, its final product, Etravirine, is a potent NNRTI. Etravirine binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distinct from the active

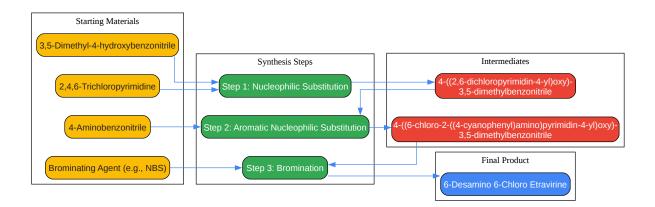


site. This allosteric binding induces a conformational change in the enzyme, thereby inhibiting its polymerase activity and preventing the conversion of viral RNA into DNA.

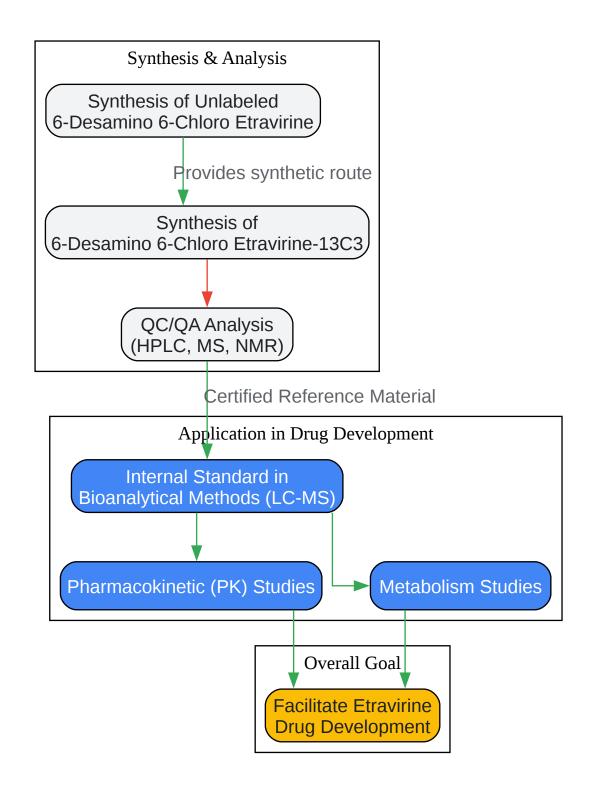
# Visualizations Synthetic Workflow

The following diagram illustrates a plausible synthetic workflow for 6-Desamino 6-Chloro Etravirine.









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### References

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